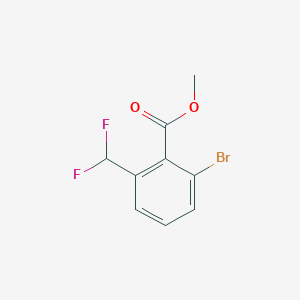

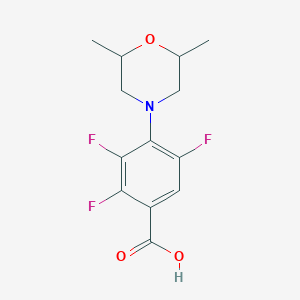

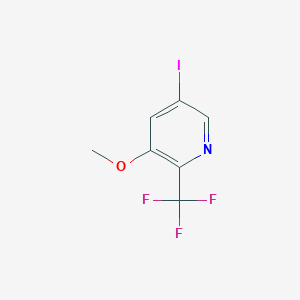

![molecular formula C8H5Cl2NOS B1413176 Clorhidrato de cloruro de 2-tienil[2,3-b]piridina-2-carbonilo CAS No. 1824048-44-3](/img/structure/B1413176.png)

Clorhidrato de cloruro de 2-tienil[2,3-b]piridina-2-carbonilo

Descripción general

Descripción

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a chemical compound . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .Chemical Reactions Analysis

The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 178.01 . It should be stored under inert gas at a temperature between 0-10°C . It is moisture sensitive and heat sensitive .Aplicaciones Científicas De Investigación

Clorhidrato de cloruro de 2-tienil[2,3-b]piridina-2-carbonilo: Aplicaciones de Investigación Científica: Los derivados de tienil[2,3-b]piridina son una clase de compuestos conocidos por sus diversas actividades farmacológicas y biológicas. Aquí se presenta un análisis exhaustivo que se centra en las aplicaciones únicas en varios campos de la investigación científica:

Descubrimiento y Desarrollo de Fármacos

Los derivados de tienil[2,3-b]piridina se han explorado como posibles puntos de partida para programas de descubrimiento de fármacos debido a su versatilidad estructural y relevancia biológica. Sirven como andamiajes clave en la síntesis de inhibidores que se dirigen a varias quinasas involucradas en las vías de la enfermedad .

Agentes Anticancerígenos

Estos compuestos han demostrado ser prometedores como agentes antiproliferativos contra diferentes líneas celulares cancerosas. Su capacidad para modular los receptores acoplados a proteínas G (GPCR) es particularmente notable, lo que es un área de interés significativo en la terapéutica del cáncer .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados exhiben propiedades antimicrobianas y antifúngicas, lo que los convierte en candidatos para el desarrollo de nuevos tratamientos contra enfermedades infecciosas .

Investigación de Enfermedades Neurodegenerativas

Algunos compuestos de tienil[2,3-b]piridina se han identificado por su potencial actividad anti-Alzheimer, lo que ofrece una vía para la investigación de tratamientos para enfermedades neurodegenerativas .

Propiedades Antiinflamatorias

Sus efectos antiinflamatorios son otra área de interés, con implicaciones para el tratamiento de varios trastornos inflamatorios .

Productos Químicos Agrícolas

Debido a sus propiedades insecticidas, estos derivados pueden utilizarse en el desarrollo de nuevos pesticidas o repelentes de insectos .

Cada uno de estos campos presenta desafíos y oportunidades únicas para la aplicación del this compound. La investigación en curso continúa descubriendo nuevos usos potenciales y mecanismos de acción asociados con este versátil compuesto.

Para obtener información más detallada sobre cada aplicación, se requeriría más investigación y análisis.

Springer - Síntesis de inhibidores de GRK2 derivados de tienil[2,3-c]piridina MDPI - Modulación de GPCR de agentes antiproliferativos de tienil[2,3-b]piridina Springer - Enfoques recientes para la síntesis de tienil[2,3-b]piridinas

Safety and Hazards

Mecanismo De Acción

Target of Action

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase , a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .

Mode of Action

It’s known that thieno[2,3-b]pyridines interact with their targets, such as pim-1 kinase, to exert their effects . This interaction may involve the formation of hydrogen bonds and other secondary interactions with the target, which can lead to changes in the target’s function .

Biochemical Pathways

The biochemical pathways affected by Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride are likely related to its targets. For instance, by inhibiting Pim-1 kinase, it could potentially affect pathways related to cell division and survival . This could lead to downstream effects such as the inhibition of cancer cell proliferation .

Result of Action

The molecular and cellular effects of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride’s action would depend on its specific targets and mode of action. Given its potential role as a Pim-1 kinase inhibitor , it might inhibit the proliferation of cancer cells .

Análisis Bioquímico

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction processes . Additionally, it interacts with proteins involved in DNA repair and cell cycle regulation, highlighting its potential as an anticancer agent .

Cellular Effects

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of action of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. It acts as an inhibitor of certain kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts signaling cascades, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound is suitable for extended use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of the compound is influenced by its physicochemical properties and interactions with cellular transporters.

Subcellular Localization

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and transcription factors to modulate gene expression, while in the mitochondria, it influences cellular metabolism and apoptosis . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

thieno[2,3-b]pyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS.ClH/c9-7(11)6-4-5-2-1-3-10-8(5)12-6;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKOMGMCMPAXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

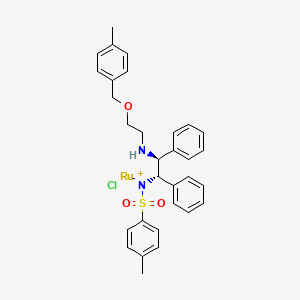

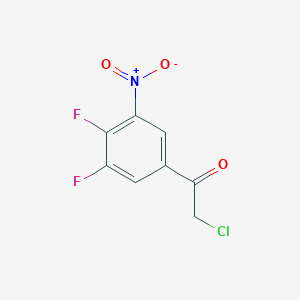

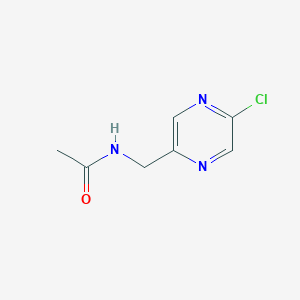

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)